

BRD-6929: A Technical Guide to a Selective HDAC1/HDAC2 Inhibitor

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Compound of Interest

Compound Name: BRD-6929

Cat. No.: B535010

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Executive Summary

BRD-6929 is a potent and selective, brain-penetrant small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. Its selectivity for these two isoforms over other HDACs, particularly HDAC3, makes it a valuable tool for dissecting the specific biological roles of HDAC1 and HDAC2. This document provides a comprehensive overview of the biochemical, cellular, and in vivo properties of **BRD-6929**, along with detailed experimental protocols for its characterization. The data presented herein is intended to support further research and drug development efforts centered on the selective inhibition of HDAC1 and HDAC2 for various therapeutic applications, including neurological disorders and oncology.

Introduction to HDACs and Selective Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] The 18 known human HDACs are grouped into four classes based on their homology.[4] Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are of particular interest as therapeutic targets in cancer and other diseases.[1][5]

While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with significant side effects due to the broad inhibition of multiple HDAC isoforms.[3] This has driven the development of isoform-selective inhibitors to achieve more targeted therapeutic effects with an improved safety profile.[3] HDAC1 and HDAC2 are highly homologous and often exist together in co-repressor complexes. Their selective inhibition is a promising strategy for various therapeutic areas, including mood-related behavioral disorders and B-cell acute lymphoblastic leukemia (B-ALL).[1][5][6] **BRD-6929**, also known as Merck60 or Cmpd60, has emerged as a key chemical probe for studying the specific functions of HDAC1 and HDAC2.[5][7]

Biochemical and Biophysical Properties of BRD-6929

BRD-6929 is a benzamide-based compound that demonstrates high affinity and potent inhibitory activity against HDAC1 and HDAC2.[6][7] Its selectivity is attributed to the presence of a thiophene group, which occupies a "foot-pocket" in the catalytic tunnel of HDAC1 and HDAC2 that is not present in other isoforms like HDAC3.[8]

In Vitro Inhibitory Activity

BRD-6929 exhibits single-digit nanomolar potency against HDAC1 and HDAC2, with significant selectivity over other Class I and Class II HDACs.

Table 1: In Vitro Inhibitory Activity of **BRD-6929** against HDAC Isoforms

HDAC Isoform	IC50 (nM)	Reference
HDAC1	1	[6]
HDAC2	8	[6]
HDAC3	458	[6]
HDAC4-9	>30,000	[6]

Note: Some variability in reported IC50 values exists across different sources. For example, other studies have reported IC50 values of 40 nM for HDAC1 and 100 nM for HDAC2.[9]

Binding Affinity and Kinetics

BRD-6929 displays high-affinity binding to HDAC1 and HDAC2, characterized by slow-on/slow-off kinetics. This results in a prolonged duration of target engagement.

Table 2: Binding Affinity and Kinetics of **BRD-6929** for Class I HDACs

HDAC Isoform	Ki (nM)	T1/2 (minutes)	Reference
HDAC1	<0.2	>2400	[1][6]
HDAC2	1.5	>4800	[1][6]
HDAC3	270	1200	[1][6]

Cellular Activity and Mechanism of Action

BRD-6929 effectively increases histone acetylation in a dose-dependent manner in various cell types, including primary neuronal cultures. This confirms its target engagement in a cellular context.

Histone Acetylation

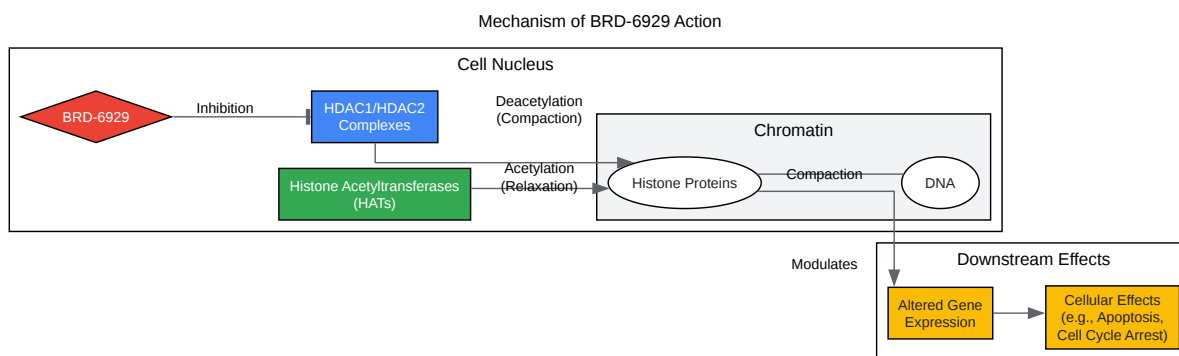
- Treatment of primary neuronal cultures with **BRD-6929** (1-10 μ M for 6 hours) leads to a significant increase in H2B acetylation.[6]
- In cultured neurons, **BRD-6929** (1-20 μ M for 24 hours) induces H4K12 acetylation with an EC50 of 7.2 μ M.[6]

Antiproliferative and Pro-apoptotic Effects

BRD-6929 has demonstrated antiproliferative activities in cancer cell lines. For instance, it inhibits the growth of the human cancer cell line HCT116 and human mammary epithelial cells (HMEC).[9] In B-ALL cell lines, selective inhibition of HDAC1 and HDAC2 by compounds like **BRD-6929** suppresses growth and induces apoptosis.[5]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of **BRD-6929** is the inhibition of HDAC1 and HDAC2 catalytic activity. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression.



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Caption: Mechanism of **BRD-6929** action in the cell nucleus.

In Vivo Pharmacology and Pharmacokinetics

BRD-6929 is brain-penetrant, making it suitable for investigating the role of HDAC1 and HDAC2 in the central nervous system.

Pharmacokinetic Profile

Pharmacokinetic studies in mice following a single intraperitoneal injection of 45 mg/kg **BRD-6929** revealed the following parameters:

Table 3: In Vivo Pharmacokinetic Parameters of **BRD-6929** in Mice

Compartment	Cmax (μM)	T1/2 (hours)	AUC (μM/L*hr)	Reference
Plasma	17.7	7.2	25.6	[6]
Brain	0.83	6.4	3.9	[6]

In Vivo Efficacy

- **CNS Target Engagement:** Chronic administration of **BRD-6929** (45 mg/kg, i.p. for 10 days) in mice resulted in a 1.5- to 2.0-fold increase in histone acetylation in various brain regions, including the cortex, ventral striatum, and hippocampus.[6] Specifically, acetylation of histone H2B, H3K9, and H4K12 was significantly increased.[6]
- **Behavioral Models:** **BRD-6929** has been shown to alter mouse behavior in mood-related tests, suggesting its potential for treating mood disorders.[1][6]
- **Anti-leukemia Activity:** In mouse xenograft models of B-ALL, selective inhibition of HDAC1 and HDAC2 demonstrated potent anti-leukemic effects.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **BRD-6929**.

HDAC Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 values of **BRD-6929** against recombinant human HDAC enzymes.

- **Reagents and Materials:**
 - Recombinant human HDAC enzymes (HDAC1-11)
 - HDAC class-specific fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC)
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
 - Developer solution (e.g., containing Trichostatin A and trypsin)

- **BRD-6929** stock solution in DMSO
- 96-well black microplates
- Procedure:
 - Prepare serial dilutions of **BRD-6929** in assay buffer.
 - Add the HDAC enzyme to each well of the microplate.
 - Add the diluted **BRD-6929** or vehicle control (DMSO) to the wells.
 - Pre-incubate the enzyme and inhibitor for a specified time (e.g., 180 minutes for HDAC1-3 to account for slow-binding kinetics).[6]
 - Initiate the enzymatic reaction by adding the fluorogenic substrate.
 - Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
 - Stop the reaction and develop the fluorescent signal by adding the developer solution.
 - Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
 - Calculate the percent inhibition for each concentration of **BRD-6929** and determine the IC50 value using non-linear regression analysis.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is used to assess the effect of **BRD-6929** on histone acetylation levels in cultured cells.

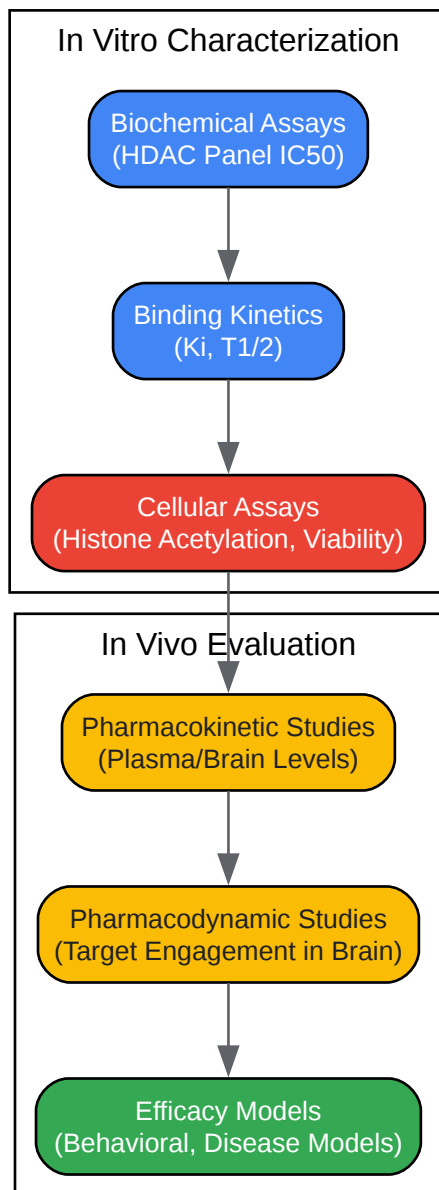
- Cell Culture and Treatment:
 - Plate cells (e.g., primary neurons, cancer cell lines) at an appropriate density and allow them to adhere.
 - Treat the cells with various concentrations of **BRD-6929** or vehicle control for the desired duration (e.g., 6-24 hours).

- Histone Extraction:
 - Harvest the cells and wash with PBS.
 - Lyse the cells and extract histones using an acid extraction method or a commercial kit.
 - Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
- Western Blotting:
 - Separate equal amounts of histone extracts by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H4K12) and a loading control (e.g., anti-total Histone H3 or H4).
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using image analysis software and normalize the acetylated histone levels to the total histone levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a selective HDAC inhibitor like **BRD-6929**.

Preclinical Characterization Workflow for BRD-6929



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